N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:
Formation of the Piperidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidinone Group: This step involves the addition of the 5-oxopyrrolidin-3-yl group to the piperidine core.
Attachment of the 4-Methylphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Addition of the 2-Methoxybenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H31N3O4/c1-18-7-9-22(10-8-18)29-17-21(15-24(29)30)26(32)28-13-11-19(12-14-28)25(31)27-16-20-5-3-4-6-23(20)33-2/h3-10,19,21H,11-17H2,1-2H3,(H,27,31) |
InChI Key |
JUBWFNLEOXCVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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